4-Chloroanisole

Overview

Description

4-Chloroanisole is an electron-rich chloroarene . It undergoes Ullmann-type homocoupling catalyzed by in situ generated Pd colloids . The reaction of 4-chloroanisole with Cu (II)-smectite in n-hexane, carbon tetrachloride, or dichloromethane has been studied .

Molecular Structure Analysis

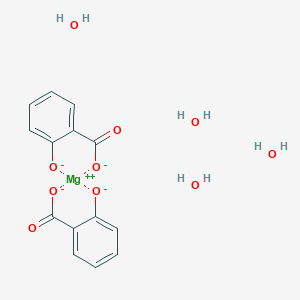

4-Chloroanisole contains a total of 16 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Chemical Reactions Analysis

4-Chloroanisole undergoes Ullmann-type homocoupling catalyzed by in situ generated Pd colloids . The reaction of 4-chloroanisole with Cu (II)-smectite in n-hexane, carbon tetrachloride, or dichloromethane has been studied .Physical And Chemical Properties Analysis

4-Chloroanisole has a molecular weight of 142.58 g/mol . Its physical properties include a density of 1.1±0.1 g/cm³, boiling point of 184.4±13.0 °C at 760 mmHg, vapour pressure of 1.0±0.3 mmHg at 25°C, enthalpy of vaporization of 40.3±3.0 kJ/mol, flash point of 78.3±0.0 °C, index of refraction of 1.515, molar refractivity of 37.8±0.3 cm³, and molar volume of 125.4±3.0 cm³ .Scientific Research Applications

Catalysis in Organic Synthesis

4-Chloroanisole is used as a substrate in catalytic processes due to its electronic properties. It undergoes Ullmann-type homocoupling catalyzed by in situ generated Pd colloids, which is a method used to create biaryls, a common structure in organic chemistry .

Formation of Clay-Organic Complexes

This compound reacts with Cu(II)-smectite to form blue clay-organic complexes. This reaction is significant for understanding the interactions between organic molecules and clays, which has implications for soil chemistry and pollutant remediation .

Hydrodechlorination Studies

4-Chloroanisole has been studied for hydrodechlorination in various solvents, including ionic liquids. This research is important for environmental chemistry, as it explores methods for removing chlorine atoms from organic molecules, which can be pollutants .

Metal-Organic Frameworks (MOFs) in Catalysis

When used with metal-organic frameworks as catalysts, 4-Chloroanisole can yield high percentages of desired products, such as 4-methoxybiphenyl. This showcases the potential of MOFs in enhancing chemical reactions .

Mechanism of Action

Target of Action

It is known that 4-chloroanisole is an electron-rich chloroarene , which suggests that it may interact with electron-deficient species or structures in biological systems.

Mode of Action

4-Chloroanisole undergoes Ullmann-type homocoupling catalyzed by in situ generated Pd colloids . This reaction involves the coupling of two aryl halides to form a biaryl compound in the presence of a copper catalyst and a base

Biochemical Pathways

It has been found to react with cu(ii)-smectite forming a blue clay-organic complex . This suggests that it may interact with copper-containing enzymes or proteins, potentially affecting their function and the biochemical pathways they are involved in.

Action Environment

The action of 4-Chloroanisole can be influenced by environmental factors such as pH and the presence of other chemical species. For instance, its reaction with Cu(II)-smectite was studied in n-hexane, carbon tetrachloride, or dichloromethane . This suggests that the solvent environment can influence its reactivity. Additionally, its stability may be affected by factors such as temperature and light exposure.

Safety and Hazards

4-Chloroanisole is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name |

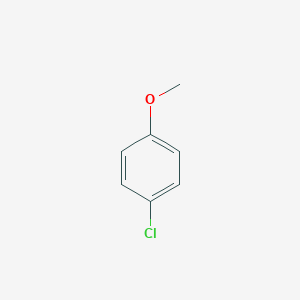

1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGAYAGBVIXNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060764 | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Chloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.81 [mmHg] | |

| Record name | 4-Chloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Chloroanisole | |

CAS RN |

623-12-1 | |

| Record name | 4-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F18BLY08Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Chloroanisole?

A1: 4-Chloroanisole has the molecular formula C7H7ClO and a molecular weight of 142.58 g/mol.

Q2: What spectroscopic data is available for characterizing 4-Chloroanisole?

A2: Researchers have employed various spectroscopic techniques to characterize 4-Chloroanisole. These include:

- NMR Spectroscopy: [] provides detailed information on 13C NMR relaxation times, nuclear Overhauser effects (NOEs), and how these relate to molecular motion and interactions in solution.

- Infrared Spectroscopy: Used in conjunction with electron spin resonance (ESR) spectroscopy, it helped confirm the formation of radical cation intermediates during the oxidative dechlorination of 4-Chloroanisole on copper(II)-smectite. []

- UV-Vis Spectroscopy: Employed to monitor the formation and reactivity of transient species generated upon photolysis of 4-Chloroanisole. [, ]

Q3: How is 4-Chloroanisole used in evaluating catalytic activity?

A3: 4-Chloroanisole serves as a model compound for exploring the efficiency of various catalysts, particularly in cross-coupling reactions like the Kumada, Heck, Suzuki, and Sonogashira reactions. [, , , , ] Due to its relatively low reactivity, especially as an aryl chloride, it allows researchers to assess the catalyst's effectiveness in activating less reactive substrates. [, ]

Q4: Can you elaborate on the use of 4-Chloroanisole in Suzuki-Miyaura coupling reactions?

A4: 4-Chloroanisole is frequently employed as an electrophilic coupling partner in Suzuki-Miyaura reactions to test the efficacy of novel palladium catalysts and ligands. [, , , , , , ] For instance, its reaction with phenylboronic acid to yield 4-methoxybiphenyl is a benchmark for assessing catalyst performance. This reaction often requires specific ligands and optimized conditions due to the lower reactivity of the C-Cl bond in 4-Chloroanisole. [, ]

Q5: Has computational chemistry been used to study 4-Chloroanisole?

A5: Yes, density functional theory (DFT) calculations have been employed to:

- Investigate Rotational Barriers: Determine the minimum energy structures and potential energy barriers associated with the internal rotation of the methoxyl group in 4-Chloroanisole. []

- Study Transient Species: Support the characterization and understand the reactivity of transient intermediates like the 4-methoxyphenyl cation generated during the photolysis of 4-Chloroanisole. []

Q6: What happens when 4-Chloroanisole is exposed to UV light?

A6: UV irradiation of 4-Chloroanisole can lead to homolytic cleavage of the C-Cl bond, generating a radical pair. [] The fate of these radicals depends on the reaction environment:

- Non-polar solvents: Hydrogen abstraction by the phenyl radical leads to the formation of anisole. []

- Polar solvents: Electron transfer within the caged radical pair can occur, forming a phenyl cation and a chloride anion. The phenyl cation can then react with nucleophiles present in the solution. [, ]

- Presence of oxygen: Phenyl radicals readily react with oxygen, forming phenylperoxyl radicals. [, ] These radicals can undergo further reactions, including coupling to yield more polar products. []

Q7: How does the reactivity of 4-Chloroanisole change when adsorbed on zeolites?

A7: Adsorption of 4-Chloroanisole onto MFI zeolites significantly alters its photoreactivity. [] The zeolite framework promotes the formation of radical cations and physically constrains the molecule within its channels. This confinement, coupled with the radical cation formation, shifts the photoreactivity from the C-Cl bond to the O-CH3 bond, leading to distinct product distributions compared to solution-phase photolysis. []

Q8: What are the environmental concerns regarding 4-Chloroanisole?

A8: 4-Chloroanisole, while not as persistent as some other chlorinated aromatics, can be found as a contaminant in water sources. [] Its presence, even at low concentrations, can impart undesirable tastes and odors to drinking water, necessitating its removal during water treatment processes. []

Q9: How is 4-Chloroanisole typically quantified in environmental samples?

A9: Online purge and trap (P&T) gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and automated technique widely used for quantifying trace amounts of 4-Chloroanisole and other odoriferous compounds in water samples. [] The P&T method effectively extracts and concentrates volatile compounds from the aqueous matrix, enabling their detection at ng/L levels, well below their odor thresholds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)